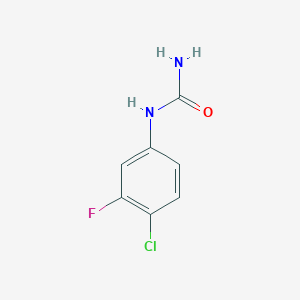

(4-Chloro-3-fluorophenyl)urea

説明

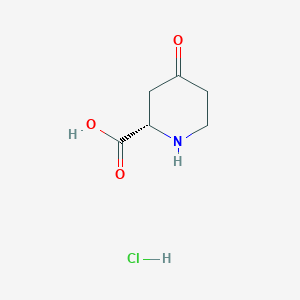

“(4-Chloro-3-fluorophenyl)urea” is a chemical compound with the molecular formula C7H6ClFN2O . It is a urea derivative that contains aryl moieties .

Synthesis Analysis

The synthesis of urea derivatives, including “(4-Chloro-3-fluorophenyl)urea”, involves the reaction of amines with the appropriate iso(thio)cyanate . The synthesis process is characterized by 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques .Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-fluorophenyl)urea” has been investigated experimentally and theoretically using Gaussian 09 and Schrödinger Materials Science Suite software packages . The stability of the molecule arises from hyper-conjugative interaction and charge delocalization .Chemical Reactions Analysis

“(4-Chloro-3-fluorophenyl)urea” is a solid at room temperature . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .Physical And Chemical Properties Analysis

“(4-Chloro-3-fluorophenyl)urea” has a molecular weight of 188.59 . It is a powder at room temperature .科学的研究の応用

Pharmaceutical Research

(4-Chloro-3-fluorophenyl)urea: is explored in pharmaceutical research for its potential as a building block in drug design. Its unique structure allows it to interact with various biological targets. For example, urea derivatives are known to exhibit broad-spectrum biological activity, including potential antiviral properties against RNA viruses such as SARS-CoV and HIV-1 .

Material Science

In material science, this compound can be used to synthesize polymers with specific properties. The presence of chlorine and fluorine atoms could lead to polymers with enhanced thermal stability and chemical resistance, which are valuable in creating materials for extreme conditions .

Agricultural Chemistry

Urea derivatives, including (4-Chloro-3-fluorophenyl)urea , may be used in the development of new agrochemicals. Their ability to act as herbicides or pesticides could be investigated, leveraging the halogen atoms for potential bioactivity .

Enzyme Inhibition

The compound has been studied as an inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic transformation of epoxy fatty acids. Targeted modification of molecules like (4-Chloro-3-fluorophenyl)urea can enhance inhibitory activity and affect water solubility, which is crucial for developing new therapeutic agents .

Antibacterial Applications

Some urea derivatives containing halogenated benzene moieties have shown activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Research into (4-Chloro-3-fluorophenyl)urea could expand on these findings to develop new antibacterial drugs .

Chemical Synthesis

This compound is also valuable in chemical synthesis as a reagent or intermediate. Its reactive sites allow for various chemical transformations, making it a versatile component in the synthesis of complex organic molecules .

作用機序

Target of Action

It is known that urea derivatives can bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

It is known that urea derivatives can interact with their targets, leading to changes in the target’s function . This interaction often involves the formation of bonds between the urea derivative and its target, which can alter the target’s activity.

Biochemical Pathways

It is known that urea derivatives can affect a variety of biochemical pathways, depending on their specific targets . These effects can lead to a range of downstream effects, including changes in cell function and behavior.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is known that urea derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction with these targets .

Action Environment

It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its stability, and its overall efficacy .

Safety and Hazards

特性

IUPAC Name |

(4-chloro-3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFJFSVJQNUMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-fluorophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)

![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)

![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)